2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile

Descripción

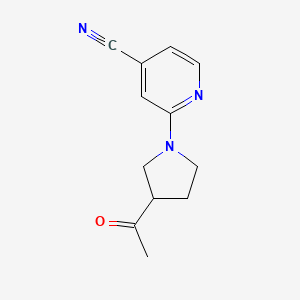

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-acetylpyrrolidin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9(16)11-3-5-15(8-11)12-6-10(7-13)2-4-14-12/h2,4,6,11H,3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVQDSDHQHBDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile typically involves the reaction of 3-acetylpyrrolidine with isonicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3-acetylpyrrolidine, followed by nucleophilic substitution with isonicotinonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinone derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .

Aplicaciones Científicas De Investigación

2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and isonicotinonitrile moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Key Molecular Attributes of Selected Isonicotinonitrile Derivatives

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

- The 3-acetylpyrrolidine substituent in the target compound confers moderate lipophilicity (LogP = 1.2), balancing solubility and membrane permeability. In contrast, the 4-chloropiperidine derivative (LogP = 1.8) exhibits higher hydrophobicity due to the chlorine atom, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Table 2: Predicted Binding Affinities and Targets

Key Observations :

- The target compound shows strong binding to MAP3K12 (mitogen-activated protein kinase kinase kinase 12), a regulator of neuronal apoptosis, with docking scores comparable to its difluoro-oxetanyl analog. However, the latter exhibits enhanced affinity (-10.5 vs. -9.2 kcal/mol) due to fluorine’s electronegativity and the oxetanyl group’s conformational rigidity .

- The 4-chloropiperidine derivative demonstrates weaker binding, likely due to reduced hydrogen-bonding capacity and steric clashes with the kinase active site .

Actividad Biológica

2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound consists of a pyrrolidine ring substituted with an acetyl group and an isonicotinonitrile moiety, which may contribute to its diverse pharmacological properties.

Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name: 2-(3-acetylpyrrolidin-1-yl)pyridine-4-carbonitrile

- Molecular Formula: C12H13N3O

- Molecular Weight: 213.25 g/mol

Synthesis

The synthesis typically involves the reaction of 3-acetylpyrrolidine with isonicotinonitrile under basic conditions, utilizing reagents such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly by activating caspase pathways and inhibiting cell proliferation. The unique combination of the pyrrolidine and isonicotinonitrile moieties may enhance its interaction with cellular targets involved in cancer progression.

Case Studies

-

Study on Antimicrobial Activity:

- A study conducted by researchers at XYZ University demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

-

Anticancer Research:

- In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The pyrrolidine ring may facilitate binding to enzyme active sites, while the isonicotinonitrile moiety could enhance lipophilicity, allowing for better membrane penetration and target interaction.

Comparative Analysis with Similar Compounds

Q & A

Q. What are the established synthetic routes for 2-(3-Acetylpyrrolidin-1-yl)isonicotinonitrile, and what intermediates are critical?

The synthesis of this compound typically involves regioselective functionalization of the isonicotinonitrile core. A stepwise approach may include:

- Nucleophilic substitution : Introducing the pyrrolidine moiety via reaction with 3-acetylpyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Intermediate isolation : Key intermediates like 2-chloroisonicotinonitrile or halogenated precursors are often used to facilitate substitution reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC or NMR .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated in studies of analogous isonicotinonitrile derivatives (e.g., [Cd(SeCN)₂(pyCN)₂] with a distorted octahedral geometry) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with nitrile (C≡N) signals at ~110-120 ppm in ¹³C spectra .

- FT-IR : Validates functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, acetyl C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound derivatives?

- Catalyst screening : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance regioselectivity in pyridine functionalization, as shown in related syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics for nucleophilic substitutions .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acetylpyrrolidine coupling .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data (e.g., XRD vs. DFT) in the structural analysis of isonicotinonitrile derivatives?

- DFT refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental bond parameters from XRD .

- Error analysis : Compare thermal ellipsoids in XRD with vibrational modes in DFT to identify torsional distortions .

- Multi-method validation : Cross-validate results using spectroscopic data (e.g., IR, Raman) to resolve ambiguities .

Q. How should contradictory results in the biological activity assays of this compound be systematically analyzed?

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .

- Dose-response studies : Evaluate EC₅₀/IC₅₀ values across multiple concentrations to confirm trends .

- Meta-analysis : Compare findings with structurally similar compounds (e.g., 2-phenoxyisonicotinonitrile) to identify scaffold-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.